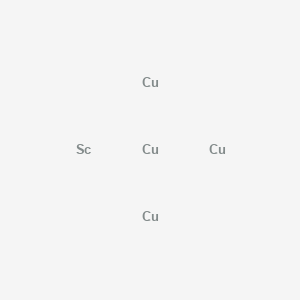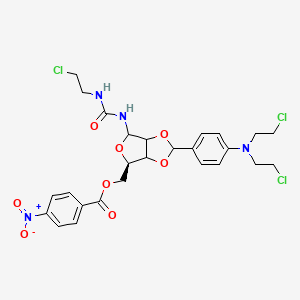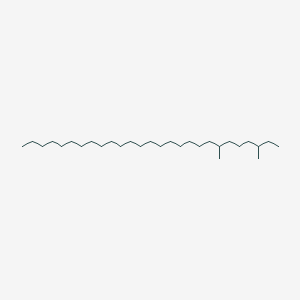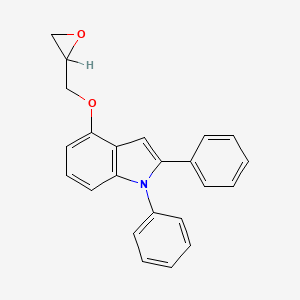
1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indole core substituted with diphenyl and oxiranylmethoxy groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of 1,2-diphenylindole with epichlorohydrin in the presence of a base to form the oxiranylmethoxy group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the oxiranylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole involves its interaction with specific molecular targets. The oxiranylmethoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indole core may interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
1,2-Diphenylindole: Lacks the oxiranylmethoxy group, making it less reactive in certain chemical reactions.
4-(Oxiranylmethoxy)indole: Similar structure but without the diphenyl substitution, affecting its chemical properties and applications.
Uniqueness
1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole is unique due to the combination of its indole core, diphenyl groups, and oxiranylmethoxy moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
76410-31-6 |
|---|---|
分子式 |
C23H19NO2 |
分子量 |
341.4 g/mol |
IUPAC名 |
4-(oxiran-2-ylmethoxy)-1,2-diphenylindole |
InChI |
InChI=1S/C23H19NO2/c1-3-8-17(9-4-1)22-14-20-21(24(22)18-10-5-2-6-11-18)12-7-13-23(20)26-16-19-15-25-19/h1-14,19H,15-16H2 |
InChIキー |
DEFAKAFCURNZNJ-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COC2=CC=CC3=C2C=C(N3C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


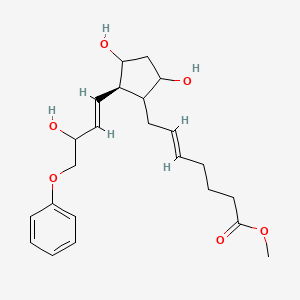
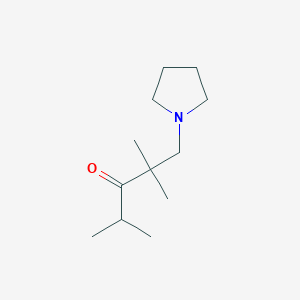

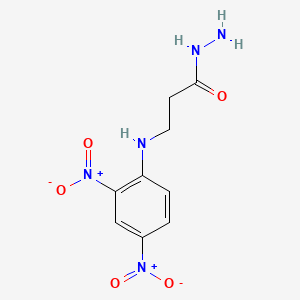
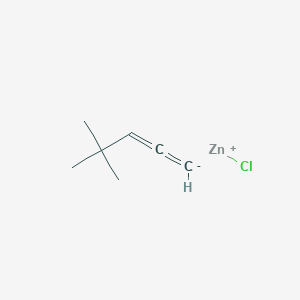

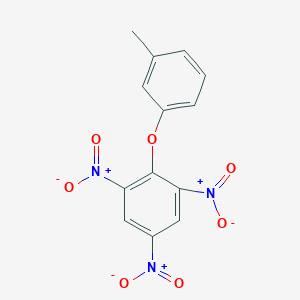

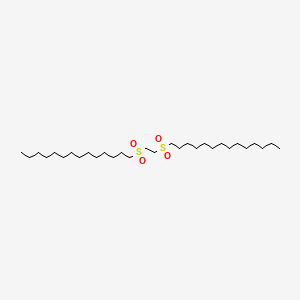
![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)
![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)
